![molecular formula C15H21F3N2O3S B7359602 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation and proliferation, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol is its high specificity for BTK, which reduces the risk of off-target effects. However, one limitation of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol. One area of interest is the use of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential future direction is the development of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol in clinical trials.
Métodos De Síntesis
The synthesis of 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol involves several steps, starting from commercially available starting materials. The first step involves the preparation of 6-(trifluoromethyl)pyridin-3-amine, which is then reacted with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate to form the intermediate tert-butyl 4-(6-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate. This intermediate is then treated with sulfonyl chloride to form the final product, 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol.
Aplicaciones Científicas De Investigación
4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol inhibits BTK activity and induces apoptosis in B-cells. In vivo studies have demonstrated that 4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol is effective in inhibiting tumor growth in mouse models of CLL and MCL.
Propiedades
IUPAC Name |
4-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3S/c1-14(2,3)11-6-7-20(9-12(11)21)24(22,23)10-4-5-13(19-8-10)15(16,17)18/h4-5,8,11-12,21H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVCOIXMJZZAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1O)S(=O)(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
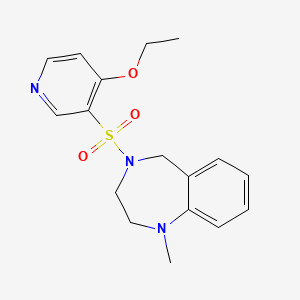
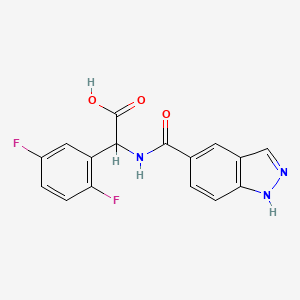
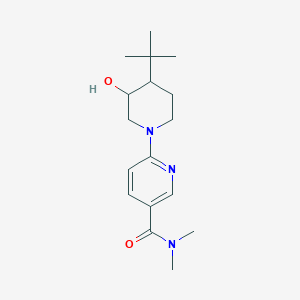
![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)
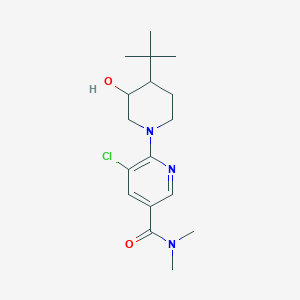
![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
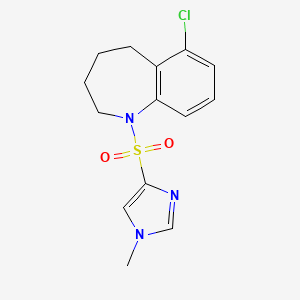
![1-[4-Chloro-3-(3-methylmorpholine-4-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7359614.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)